

Ethyl 3-(benzylamino)propanoate: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl 3-(benzylamino)propanoate

Cat. No.: B105905

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(benzylamino)propanoate is a versatile secondary amine and ester-containing building block crucial for synthesizing a range of pharmaceutical and agrochemical compounds. Its utility stems from the presence of a reactive secondary amine, which can undergo various transformations, and an ethyl ester group that can be hydrolyzed or otherwise modified. This document provides detailed application notes and experimental protocols for its synthesis and use.

Overview of Applications

Ethyl 3-(benzylamino)propanoate serves as a key intermediate in the synthesis of several important classes of molecules:

- **Pharmaceuticals:** It is a precursor for the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are under investigation for the treatment of insomnia.[1]
[2] It is also used in the development of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs for conditions such as psoriasis.[3]
- **Agrochemicals:** This compound is an important intermediate in the preparation of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, a key component in certain insecticides.[3]

- Peptide Synthesis: Due to its β -amino acid ester structure, it finds application in peptide synthesis.

Physicochemical Properties

Property	Value	Reference
CAS Number	23583-21-3	[3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2]
Molecular Weight	207.27 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	135 °C / 2 mmHg	
Density	1.017 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.504	

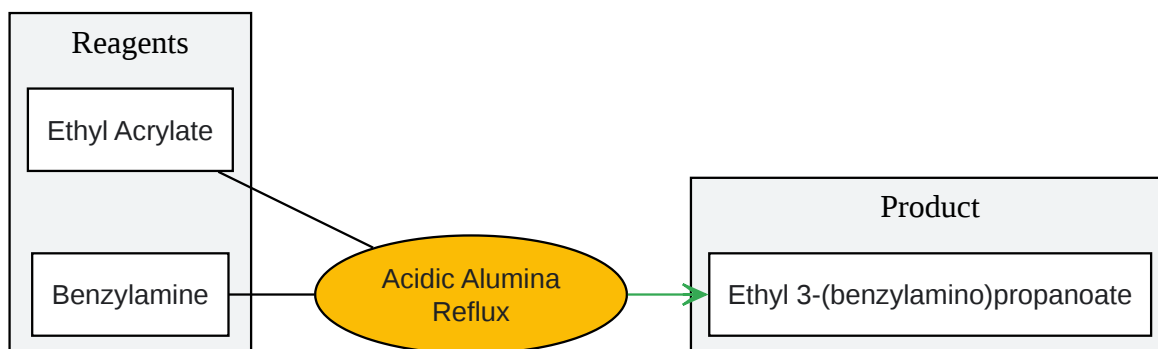
Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(benzylamino)propanoate

This protocol describes a general method for the aza-Michael addition of benzylamine to ethyl acrylate.

Reaction Scheme:

Synthesis of Ethyl 3-(benzylamino)propanoate

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Caption: Reaction scheme for the synthesis of **Ethyl 3-(benzylamino)propanoate**.

Materials:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
Benzylamine	107.15	7.5	~0.80 g / 0.82 mL
Ethyl acrylate	100.12	5.0	~0.50 g / 0.55 mL
Acidic Alumina	-	-	1.0 g
Ethyl acetate	-	-	As needed
Hexane	-	-	As needed

Procedure:[1]

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzylamine (7.5 mmol) and ethyl acrylate (5.0 mmol).
- Add acidic alumina (1.0 g).
- Heat the reaction mixture to reflux with stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the catalyst by filtration, rinsing the catalyst with a mixture of ethyl acetate/hexane.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 7:3).

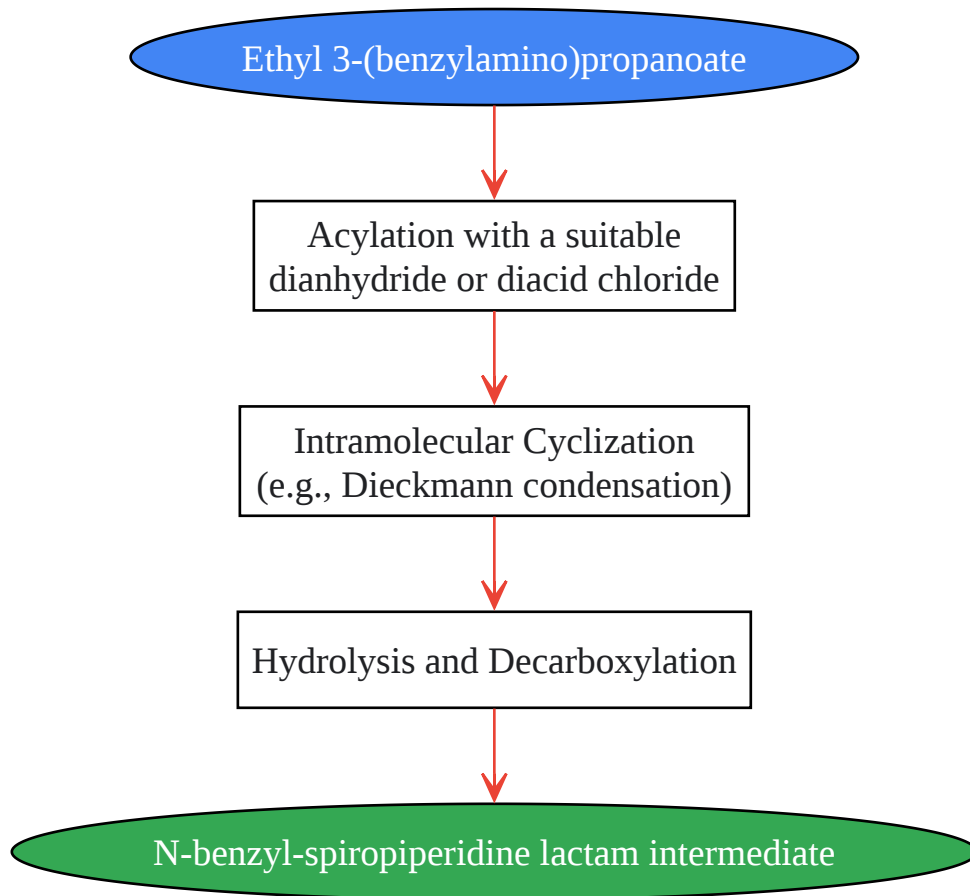
Expected Yield: The yield for this type of reaction is typically moderate to high, but specific quantitative data is not provided in the source.

Protocol 2: Representative Application in the Synthesis of a Spiropiperidine Intermediate

The following is a representative protocol for the cyclization of a β -amino ester like **Ethyl 3-(benzylamino)propanoate** to form a spiropiperidine lactam, a core structure in some orexin receptor antagonists. This protocol is based on analogous synthetic transformations described in the literature for similar compounds.

Workflow for Spiropiperidine Synthesis:

General workflow for spiropiperidine synthesis

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Caption: General workflow for the synthesis of a spiropiperidine intermediate.

Materials:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
Ethyl 3-(benzylamino)propanoate	207.27	1.0	0.207 g
Diethyl 1,1-cyclopropanedicarboxylate	186.21	1.0	0.186 g
Sodium ethoxide	68.05	2.0	0.136 g
Ethanol (anhydrous)	46.07	-	As needed
Hydrochloric acid (conc.)	36.46	-	As needed
Toluene	92.14	-	As needed

Procedure (Representative):

This procedure is a conceptual adaptation for the formation of a spirolactam core.

- Dieckmann Condensation:
 - To a solution of sodium ethoxide (2.0 mmol) in anhydrous ethanol, add a mixture of **Ethyl 3-(benzylamino)propanoate** (1.0 mmol) and diethyl 1,1-cyclopropanedicarboxylate (1.0 mmol) dropwise at room temperature.
 - Heat the mixture to reflux and stir for several hours, monitoring by TLC.
 - After completion, cool the reaction, neutralize with a weak acid, and extract the product with an organic solvent.
 - Purify the resulting β -keto ester intermediate.
- Hydrolysis and Decarboxylation:

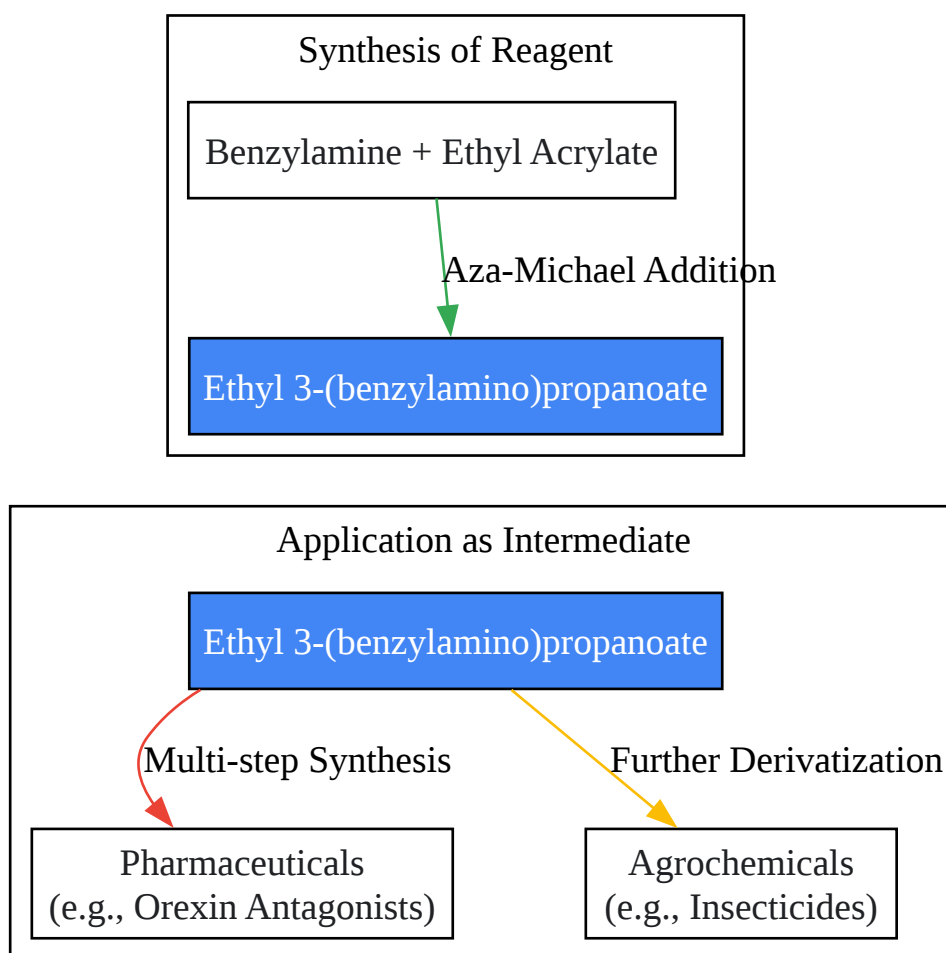
- Heat the purified intermediate with concentrated hydrochloric acid in a suitable solvent like toluene to effect hydrolysis of the ester and decarboxylation.
- After the reaction is complete, neutralize the mixture and extract the spirolactam product.
- Purify by column chromatography or recrystallization.

Note: This is a generalized protocol. The specific reaction conditions (temperature, time, solvent, and base) would require optimization for this particular substrate combination.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow from starting materials to **Ethyl 3-(benzylamino)propanoate** and its subsequent use as a synthetic intermediate.

Synthetic relationship of Ethyl 3-(benzylamino)propanoate



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Caption: Logical flow of synthesis and application of the title compound.

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